molecular formula C9H12F2Si B2538075 1,2-Difluoro-3-trimethylsilylbenzene CAS No. 138871-01-9

1,2-Difluoro-3-trimethylsilylbenzene

Cat. No. B2538075
Key on ui cas rn: 138871-01-9
M. Wt: 186.277
InChI Key: KKRXYQBIDGSYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08124817B2

Procedure details

625 ml (1 mol) of 1.6 M BuLi are added dropwise at −78° C. to a solution of 114 g (1 mol) of 1,2-difluorobenzene in 1 I of dry tetrahydrofuran. After 1 hour, 140 ml (120 g, 1.1 mol) of trimethylsilyl chloride are slowly added dropwise at −78° C. The mixture is allowed to warm to room temperature overnight, and then 200 ml of methyl tert-butyl ether and 200 ml of water are added. The organic phase is washed with water (2×100 ml) and sat. NaCl (1×100 ml) and dried using magnesium sulfate, and the solvent is removed under reduced pressure. 170 g (91%) of 5 distil over from the residue at from 100 to 102° C./70 mbar.
Name
Quantity
625 mL
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]CCCC.[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[F:13].O1CCCC1.[CH3:19][Si:20](Cl)([CH3:22])[CH3:21]>O.C(OC)(C)(C)C>[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Si:20]([CH3:22])([CH3:21])[CH3:19])[C:8]=1[F:13]

Inputs

Step One
Name
Quantity
625 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
114 g
Type
reactant
Smiles
FC1=C(C=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
140 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase is washed with water (2×100 ml) and sat. NaCl (1×100 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
170 g (91%) of 5 distil over from the residue at from 100 to 102° C./70 mbar

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=C(C(=CC=C1)[Si](C)(C)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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